
4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds typically involves multi-step chemical reactions starting from furan-2-carboxylic acid hydrazide or similar precursors. These processes might include cyclization reactions, Mannich base formation, and thiol-thione tautomerism. For instance, Koparır, Çetin, and Cansiz (2005) described the synthesis of similar triazole-thiol compounds from furan-2-carboxylic acid hydrazide, highlighting the thiol-thione tautomeric equilibrium observed in these compounds (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of compounds like this compound is typically confirmed using techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed information about the compound's atomic arrangement and the presence of tautomeric forms. For example, Sun et al. (2021) used X-ray diffraction and DFT calculations to analyze the molecular and crystal structure of a closely related compound, providing insights into its conformational stability and intermolecular interactions (Sun et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its ability to undergo various chemical transformations, such as thiol-thione tautomerism, which is a common feature among thiols and thiones. Siwek et al. (2008) and (2009) have explored the tautomeric forms and antimicrobial properties of related triazole-thiones, demonstrating the compound's potential in synthesizing biologically active molecules (Siwek, Wujec, Wawrzycka-Gorczyca, Dobosz, & Paneth, 2008), (Siwek, Wujec, Stefanska, & Paneth, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds have been synthesized and characterized through various methods. For instance, these compounds have been analyzed using elemental analyses, IR, 1H-NMR, and mass spectral studies, ensuring a thorough understanding of their structure and properties. Some studies have focused on the synthesis of triazole derivatives and their thiol-thione tautomeric equilibrium, adding to the knowledge of their chemical behavior and stability (M. Koparır, A. Çetin, A. Cansiz, 2005; Hacer Bayrak, A. Demirbaş, S. Karaoglu, N. Demirbas, 2009).
Antimicrobial Activities
- Research has demonstrated that these compounds exhibit antimicrobial activities. Various studies have synthesized and evaluated the antimicrobial activities of triazole derivatives against a range of microorganisms, indicating their potential in developing antimicrobial agents. The structures and activities of these compounds have been well-characterized, offering insights into their mode of action and effectiveness against different microbial strains (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013; A. Siwek, M. Wujec, J. Stefanska, P. Paneth, 2009).
Pharmacological Screening
- Investigations into the physical and chemical properties of new derivatives of these compounds have been conducted, with a focus on conducting primary pharmacological screening. These studies aim to predict the pharmacological activity of new derivatives, utilizing methods like 1H NMR spectroscopy, elemental analysis, and computer programs like the PASS online computer program (A. Khilkovets, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-2-3-7-12(10)13-15-16-14(19)17(13)9-11-6-4-8-18-11/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKNLYLTGOGIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

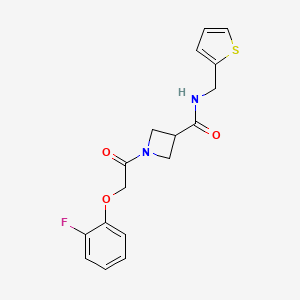
![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)
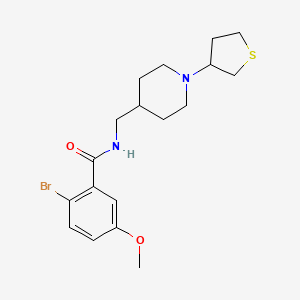

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)
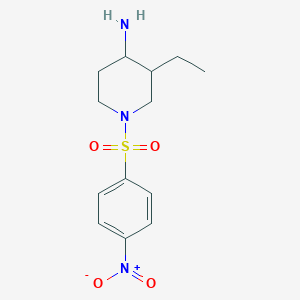
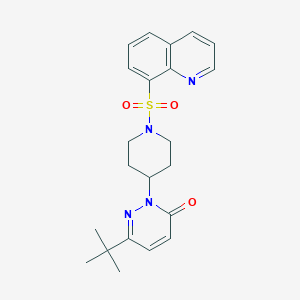
![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2494806.png)
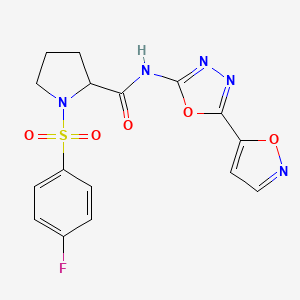
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol](/img/structure/B2494808.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2494809.png)
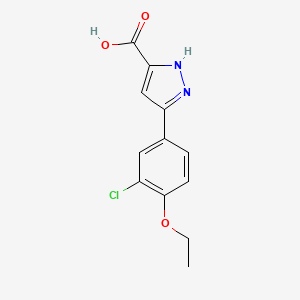
![Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate](/img/structure/B2494811.png)